molecular formula C17H13ClN4S B11255297 6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11255297
M. Wt: 340.8 g/mol
InChI Key: MEWDYQWNSNIWAO-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a thiadiazine ring, along with substituted phenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate hydrazine derivatives with thiosemicarbazides. One common method includes the following steps:

    Preparation of Hydrazine Derivative: Reacting 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone.

    Formation of Thiosemicarbazide: Reacting 3-methylbenzaldehyde with thiosemicarbazide to form 3-methylbenzaldehyde thiosemicarbazone.

    Cyclization Reaction: The hydrazone and thiosemicarbazone are then subjected to cyclization under acidic or basic conditions to form the triazolothiadiazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further biological studies.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its interactions with various biological targets suggest it could be developed into therapeutic drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Uniqueness

Compared to similar compounds, 6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits unique chemical stability and biological activity. Its specific substitutions on the phenyl rings and the fused triazolothiadiazine structure contribute to its distinct properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H13ClN4S

Molecular Weight

340.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(3-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13ClN4S/c1-11-3-2-4-13(9-11)16-19-20-17-22(16)21-15(10-23-17)12-5-7-14(18)8-6-12/h2-9H,10H2,1H3

InChI Key

MEWDYQWNSNIWAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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